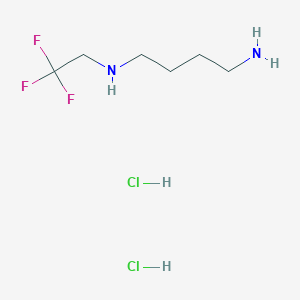

(4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride

Overview

Description

4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride (4-AB-TFA) is a synthetic compound belonging to the class of organic compounds known as amines. It is a colorless, odorless, and water-soluble compound that has a wide range of applications in scientific research. 4-AB-TFA is commonly used as a reagent in organic synthesis, as a catalyst in the polymerization of polyolefins, and in the preparation of pharmaceuticals. In addition, 4-AB-TFA has been used as a model compound to study the mechanism of action of various enzymes and drug receptors.

Scientific Research Applications

Amines in Organic Synthesis and Industrial Applications

Amines, including structures similar to "(4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride," play a crucial role in the synthesis of agricultural products, pharmaceuticals, and dyes. For example, amino-1,2,4-triazoles serve as raw materials in fine organic synthesis, underpinning the production of various industrial and medical products. These compounds are foundational in creating high-energy materials, anti-corrosion additives, and analytical reagents, demonstrating the versatile utility of amines in chemical manufacturing and applied sciences (Nazarov et al., 2021).

Amines in Environmental Science

The degradation of nitrogen-containing hazardous compounds, such as certain amines, is a significant concern in environmental science. Advanced oxidation processes have been identified as effective methods for mineralizing these compounds, improving the efficacy of water treatment schemes. This research highlights the dual role of amines as both industrial resources and environmental contaminants, emphasizing the importance of developing technologies for their safe degradation (Bhat & Gogate, 2021).

Amines in Materials Science

Amine-functionalized metal-organic frameworks (MOFs) are a rapidly growing area of research, with applications in gas storage, separation, and catalysis. These materials, modified with amine groups, show enhanced CO2 capture capabilities due to the strong interaction between CO2 and the basic sites provided by the amines. This illustrates the potential of amines in addressing global challenges such as greenhouse gas reduction and energy efficiency (Lin et al., 2016).

Amines in Analytical Chemistry

The detection and analysis of biogenic amine-producing bacteria in foods are critical for food safety. Molecular methods, such as PCR, offer rapid, sensitive, and specific detection of amino acid decarboxylase genes, helping to estimate the risk of biogenic amine content in food products. This underscores the importance of amines in food science, particularly in understanding and preventing the accumulation of potentially harmful compounds (Landete et al., 2007).

properties

IUPAC Name |

N'-(2,2,2-trifluoroethyl)butane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F3N2.2ClH/c7-6(8,9)5-11-4-2-1-3-10;;/h11H,1-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJGNPYLVQYVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(F)(F)F)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

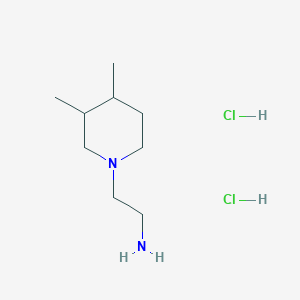

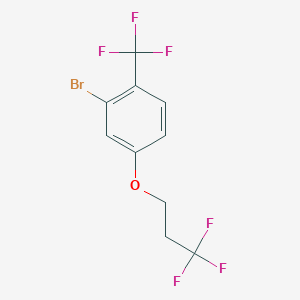

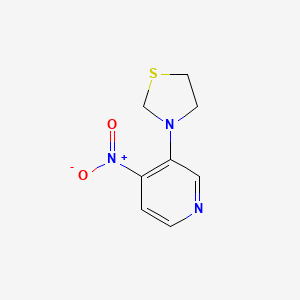

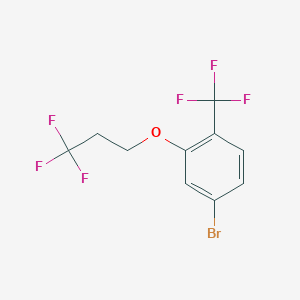

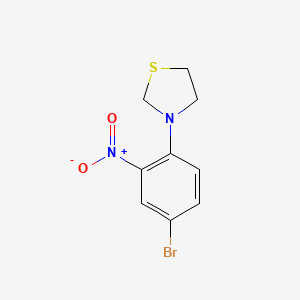

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)

![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)